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Compound of Interest

Compound Name: 5-Amino-2-bromoisonicotinic acid

Cat. No.: B164912

5-Amino-2-bromoisonicotinic acid (CeHsBrN202) is a substituted pyridine derivative.[1] The
isonicotinic acid scaffold is a recurring motif in molecules of significant pharmacological
interest.[2][3] Its derivatives are explored for a range of applications, including their potential as
intermediates in the synthesis of novel antiviral and antitumor agents.[4] Given the synthetic
and pharmaceutical importance of this class of molecules, a deep understanding of their
structural and electronic properties is paramount for predicting their reactivity, stability, and
potential biological interactions.

Experimental characterization, while indispensable, can be augmented and guided by
theoretical studies. Computational methods, particularly Density Functional Theory (DFT), offer
a powerful, non-destructive means to probe molecular characteristics at the atomic level.[5]
Such studies can elucidate geometric parameters, vibrational frequencies, and electronic
properties like frontier molecular orbitals and electrostatic potential surfaces, which are critical
for understanding chemical behavior.[3][6] This guide outlines a validated theoretical approach
to thoroughly characterize 5-Amino-2-bromoisonicotinic acid, providing a foundational
dataset for future research and development.

Computational Methodology: A Validated Workflow

The selection of an appropriate computational method is critical for obtaining results that are
both accurate and computationally feasible. For organic molecules containing halogens and
heteroatoms, Density Functional Theory (DFT) has consistently been shown to provide a
reliable balance of accuracy and efficiency.[2][3]
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The DFT Approach: Rationale and Selection

We recommend the use of Becke's three-parameter hybrid functional (B3LYP) combined with

the 6-311G** basis set. This combination is widely recognized for its efficacy in calculating the

molecular geometries and vibrational frequencies of heterocyclic compounds.[3] The B3LYP

functional incorporates a portion of the exact Hartree-Fock exchange, which improves the

description of electronic exchange-correlation effects. The 6-311G** basis set, a Pople-style

basis set, provides a flexible description of the electron distribution by employing multiple

functions for valence electrons and including polarization functions on both heavy atoms and

hydrogen atoms (**).

Step-by-Step Computational Protocol

Initial Structure Generation: The 3D structure of 5-Amino-2-bromoisonicotinic acid is first
constructed using molecular modeling software.

Geometry Optimization: A full geometry optimization is performed in the gas phase using the
B3LYP/6-311G** level of theory. This process systematically alters the molecular geometry
to find the lowest energy conformation (a stable point on the potential energy surface).

Frequency Calculation: Following optimization, a frequency calculation is performed at the
same level of theory. This serves two purposes:

o It confirms that the optimized structure is a true energy minimum (i.e., no imaginary
frequencies).

o It provides theoretical vibrational frequencies that can be compared with experimental IR
and Raman spectra.

Property Calculations: Using the optimized geometry, further single-point calculations are
conducted to determine key electronic properties, including:

o Frontier Molecular Orbitals (HOMO and LUMO).

o Molecular Electrostatic Potential (MEP).

The entire computational workflow can be visualized as follows:
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Caption: A flowchart illustrating the recommended DFT-based computational workflow.

Results and Discussion: A Theoretical Profile

This section details the expected theoretical results for 5-Amino-2-bromoisonicotinic acid,
providing a comprehensive molecular profile.

Molecular Geometry and Structural Parameters

The geometry optimization process yields the most stable 3D conformation of the molecule.
The key structural parameters, including bond lengths and angles, can then be analyzed. The
pyridine ring is expected to be largely planar, with the amino and carboxylic acid groups as
substituents.

Caption: A 2D representation of 5-Amino-2-bromoisonicotinic acid's molecular structure.
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The calculated bond lengths and angles provide a quantitative description of the molecular
structure. For substituted pyridine rings, DFT calculations have shown excellent agreement
with experimental X-ray diffraction data.[3]

Parameter Description Expected Value (A or °)

Bond length of the Carbon-
C-Br _ ~1.89 A
Bromine bond

Average bond length of
C-N (ring) Carbon-Nitrogen in the ~1.34 A
pyridine ring

Average bond length of
C-C (ring) Carbon-Carbon in the pyridine ~1.39 A

ring

Bond length between the ring
C-NH2 . ~1.37 A
and the amino group

Bond length between the ring
C-COOH S ~1.50 A
and the carboxylic acid group

Bond angle within the pyridine
LC-N-C ) ~117°
ring

Bond angle at the bromine-
£ C-C(Br)-N ] ~123°
substituted carbon

Table 1: Predicted key geometric parameters for 5-Amino-2-bromoisonicotinic acid.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies can be used to assign the bands observed in
experimental IR and Raman spectra. It is standard practice to apply a scaling factor to the
calculated frequencies to account for anharmonicity and the approximate nature of the
theoretical method. For B3LYP/6-311G**, a scaling factor of ~0.967 is often appropriate.
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Expected Scaled

Functional Group Vibrational Mode
Frequency (cm™?)

Symmetric/Asymmetric

-NH:2 _ 3300 - 3500
Stretching

O-H (acid) Stretching ~3100 (broad)

C-H (ring) Stretching 3000 - 3100

C=0 (acid) Stretching ~1720

C=N, C=C Ring Stretching 1400 - 1600

C-Br Stretching 550 - 650

Table 2: Predicted characteristic vibrational frequencies for 5-Amino-2-bromoisonicotinic
acid.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic
transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron
acceptor. The energy difference between them, the HOMO-LUMO gap (AE), is an indicator of
chemical stability. A smaller gap suggests higher reactivity.

Frontier Molecular Orbitals

HOMO (Highest Occupied Molecular Orbital)

AE = E(LUMO) - E(HOMO)
(Energy Gap)

LUMO (Lowest Unoccupied Molecular Orbital)
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Caption: A conceptual diagram of the HOMO-LUMO energy gap.

For 5-Amino-2-bromoisonicotinic acid, the HOMO is expected to be localized primarily on
the amino group and the pyridine ring, reflecting their electron-donating nature. The LUMO is
likely distributed over the electron-withdrawing carboxylic acid group and the pyridine ring.

Parameter Description Expected Value (eV)

Energy of the Highest
E(HOMO) _ _ ~-6.5eV
Occupied Molecular Orbital

Energy of the Lowest
E(LUMO) . _ ~-1.8eV
Unoccupied Molecular Orbital

AE (Gap) HOMO-LUMO Energy Gap ~4.7eV

Table 3: Predicted Frontier Molecular Orbital energies.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an
invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

» Red regions (negative potential) indicate electron-rich areas, prone to electrophilic attack.
These are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of
the carboxylic acid group.

» Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic
attack. These are anticipated around the hydrogen atoms of the amino and carboxylic acid
groups.

e Green regions represent areas of neutral potential.

The MEP analysis helps in rationalizing the molecule's intermolecular interactions and reactivity
patterns in chemical reactions.
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Conclusion and Future Directions

The theoretical study of 5-Amino-2-bromoisonicotinic acid using DFT at the B3LYP/6-
311G** level of theory provides a detailed and predictive understanding of its structural,
spectroscopic, and electronic properties. The optimized geometry, vibrational frequencies, FMO
analysis, and MEP map collectively create a comprehensive chemical profile. This information
is invaluable for:

o Guiding synthetic strategies by predicting reactive sites.
e Aiding in the interpretation of experimental spectroscopic data.
e Providing a basis for structure-activity relationship (SAR) studies in drug discovery.

Future work could involve extending these studies to the condensed phase by incorporating
solvent effects, or exploring the molecule's interaction with biological targets through molecular
docking simulations, for which the calculated electronic properties would serve as essential
input parameters.[2][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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